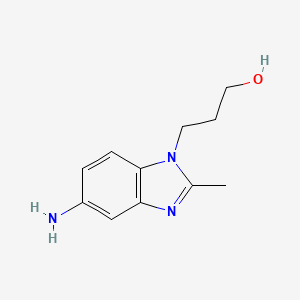

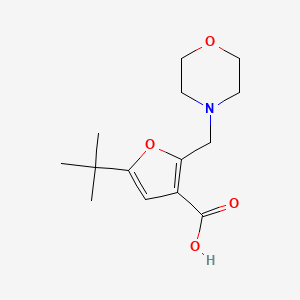

![molecular formula C20H22N2OS2 B2686420 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide CAS No. 886959-44-0](/img/structure/B2686420.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide, also known as BTCP, is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques: N-benzothiazol-2-yl-amides, including compounds structurally related to N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide, have been synthesized through copper-catalyzed intramolecular cyclization, showcasing the efficacy of novel ligands in the synthesis process (Wang et al., 2008).

- Structural Analysis: Detailed crystal structure analysis has been performed on similar compounds, providing insights into their molecular configuration, important for understanding their chemical behavior (Sharma et al., 2016).

Biological and Pharmacological Activity

- Antimicrobial Activity: Some derivatives of benzothiazole, closely related to the compound , have shown promising antibacterial activity, particularly against specific bacterial strains like Staphylococcus aureus (Palkar et al., 2017).

- Cytotoxicity Studies: Certain benzothiazole derivatives have demonstrated significant cytotoxicity against cancer cell lines, suggesting potential in cancer research and therapy (Nam et al., 2010).

Material Science and Corrosion Inhibition

- Corrosion Inhibition: Benzothiazole derivatives have been studied for their corrosion inhibiting effects, particularly in steel. These studies provide insights into potential applications in material science and engineering (Hu et al., 2016).

Further Applications

- Chemical Synthesis Development: Research on related compounds has led to advancements in synthesis techniques, particularly in the development of scalable processes for industrial applications (Scott et al., 2006).

- Antioxidant System Activity: Investigations into the effects of similar compounds on cellular ultrastructure and antioxidant systems provide valuable data for potential therapeutic applications (Shalai et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide” is not available, similar compounds have been found to interact with DNA and strongly inhibit topoisomerase I (Topo I). They also induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS2/c1-12-13(2)24-20(22-18(23)14-8-4-3-5-9-14)17(12)19-21-15-10-6-7-11-16(15)25-19/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOJEYPGQFXLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo-](/img/structure/B2686337.png)

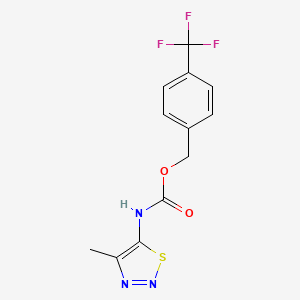

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2686339.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686346.png)

![1-(4-chlorobenzyl)-3'-(3,4-difluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2686347.png)

![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)

![N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2686351.png)

![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B2686358.png)